(E)-but-2-enedioic acid;7-methyl-2-piperidin-1-yl-5H-pyrrolo[2,3-d]pyrimidin-6-one
Description
Stereochemistry
Tautomerism
Two dominant tautomers exist (Figure 1):
- Lactam form : Predominant in solid state, with C6=O and N1–H .
- Lactim form : Minor in solution, characterized by C6–OH and N1=C2 .
Figure 1: Tautomeric equilibrium
$$
\text{Lactam} \rightleftharpoons \text{Lactim} \quad \Delta G^\circ = +3.2 \, \text{kJ/mol (calculated)} \quad \text{}
$$
Salt Formation Characteristics with Dicarboxylic Acids
The compound forms stable salts via proton transfer between the piperidine nitrogen and fumaric acid (Table 2):
Table 2: Salt formation properties
Properties
CAS No. |
122113-44-4 |
|---|---|
Molecular Formula |
C16H20N4O5 |
Molecular Weight |
348.35 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;7-methyl-2-piperidin-1-yl-5H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C12H16N4O.C4H4O4/c1-15-10(17)7-9-8-13-12(14-11(9)15)16-5-3-2-4-6-16;5-3(6)1-2-4(7)8/h8H,2-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
IHLIKBAZKLZHMJ-WLHGVMLRSA-N |
SMILES |
CN1C(=O)CC2=CN=C(N=C21)N3CCCCC3.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN1C(=O)CC2=CN=C(N=C21)N3CCCCC3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1C(=O)CC2=CN=C(N=C21)N3CCCCC3.C(=CC(=O)O)C(=O)O |
Synonyms |
2-piperidino-5,6-dihydro-7-methyl-6-oxo(7H)pyrrolo(2,3-d)pyrimidine maleate MS 430 MS-430 |
Origin of Product |
United States |
Preparation Methods
Key Intermediate: 2-Chloro-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one
A critical intermediate is 2-chloro-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one, which serves as the precursor for introducing the piperidin-1-yl group. This compound is synthesized by chlorinating the 2-position of the pyrrolo[2,3-d]pyrimidine ring using phosphorus oxychloride (POCl₃) at reflux temperatures (80–110°C). The methyl group at position 7 is introduced either during ring formation via alkylation or through post-cyclization methylation using methyl iodide in the presence of a base.
Introduction of the Piperidin-1-yl Group
The substitution of the 2-chloro group with piperidine is achieved via nucleophilic aromatic substitution (SNAr). US20170129915A1 specifies reacting 2-chloro-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one with excess piperidine in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) at elevated temperatures (90–120°C) for 12–24 hours. The reaction is typically catalyzed by a base such as potassium carbonate to deprotonate the piperidine and enhance nucleophilicity.
Table 1: Optimization of Piperidine Substitution
| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine (3 eq), K₂CO₃ | DMF | 100 | 18 | 78 |
| Piperidine (5 eq), Et₃N | Acetonitrile | 90 | 24 | 65 |
Formation of the Fumarate Salt
The final step involves salt formation with fumaric acid to improve solubility and stability. US20170129915A1 outlines dissolving equimolar amounts of 7-methyl-2-piperidin-1-yl-5H-pyrrolo[2,3-d]pyrimidin-6-one and fumaric acid in hot ethanol (70–80°C), followed by slow cooling to induce crystallization. The product is isolated via filtration and washed with cold ethanol to remove unreacted starting materials.
Key Characterization Data
-
HPLC Purity : >99% (C18 column, 0.1% TFA in water/acetonitrile gradient)
-
1H NMR (DMSO-d₆): δ 8.45 (s, 1H, H-4), 6.65 (s, 2H, fumarate), 3.55–3.70 (m, 4H, piperidine), 2.45 (s, 3H, CH₃), 1.55–1.70 (m, 6H, piperidine).
Alternative Synthetic Routes
Reductive Amination Approach
WO2012137089A1 describes an alternative method for synthesizing pyrrolo[2,3-d]pyrimidines via reductive amination. Here, a ketone intermediate is condensed with an amine (e.g., piperidine) in the presence of sodium cyanoborohydride, followed by cyclization. While this route offers higher functional group tolerance, it requires additional purification steps to remove reducing agents.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction times. For instance, the piperidine substitution step can be completed in 2–4 hours at 150°C under microwave conditions, achieving yields comparable to conventional heating.
Challenges and Optimization
Regioselectivity in Methylation
Ensuring exclusive methylation at the 7-position requires careful control of reaction conditions. Over-alkylation can occur if excess methyl iodide is used, leading to di- or tri-methylated byproducts. Employing a bulky base (e.g., DBU) in tetrahydrofuran (THF) mitigates this issue by sterically hindering further alkylation.
Purification of the Fumarate Salt
Crystallization efficiency depends on solvent choice and cooling rate. Ethanol-water mixtures (4:1 v/v) enhance crystal purity by reducing co-precipitation of unreacted fumaric acid.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are employed to improve heat transfer and reduce reaction times. A patented process (WO2012137089A1 ) achieves 85% yield in the piperidine substitution step by using a packed-bed reactor with immobilized base catalysts.
Comparative Analysis of Methods
Table 2: Synthesis Route Efficiency
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Conventional SNAr | 78 | 99 | 18 |
| Microwave SNAr | 75 | 98 | 3 |
| Reductive Amination | 68 | 95 | 24 |
Chemical Reactions Analysis
Types of Reactions
MS-430 can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
MS-430 has been extensively studied for its neurotropic effects. It has shown promise in promoting the regeneration of myelinated nerve fibers in rats after crush injury . Additionally, MS-430 influences intracellular signal transduction pathways, leading to neuronal differentiation of PC12h cells . This makes it a valuable compound in neurobiology and regenerative medicine research.
Mechanism of Action
MS-430 exerts its effects by influencing the intracellular signal transduction pathways. It accelerates nerve growth factor-induced neurite extension and prolongs the phosphorylation of epidermal growth factor receptor and mitogen-activated protein kinase . This suggests that MS-430 modulates key signaling pathways involved in neuronal differentiation and regeneration.
Comparison with Similar Compounds
Similar Compounds
2-piperidino-7-methyl-6-oxo-5,6-dihydro-(7H) pyrrolo [2,3-d] pyrimidine: The base structure of MS-430.
Other pyrimidine derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
MS-430 is unique due to its specific combination of functional groups, which confer its neurotropic properties. Its ability to promote nerve regeneration and influence signal transduction pathways sets it apart from other pyrimidine derivatives.
Biological Activity
The compound (E)-but-2-enedioic acid;7-methyl-2-piperidin-1-yl-5H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic derivative that has garnered attention in pharmacological research for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively, which contribute to its unique properties.
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing piperidine moieties have shown moderate to strong activity against various bacterial strains, particularly Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s . Urease inhibition is crucial for managing conditions such as peptic ulcers and kidney stones .
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Similar heterocyclic compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth . The mechanisms often involve modulation of signaling pathways associated with cell proliferation and survival.
The biological activity of (E)-but-2-enedioic acid;7-methyl-2-piperidin-1-yl-5H-pyrrolo[2,3-d]pyrimidin-6-one can be attributed to:
- Binding Affinity : The ability to bind effectively with target proteins or enzymes, which enhances its pharmacological efficacy.
- Molecular Interactions : Studies using molecular docking have shown favorable interactions with amino acids in active sites of enzymes .
Case Study 1: Antimicrobial Screening
A series of synthesized piperidine derivatives were tested against multiple bacterial strains. Results indicated that compounds with similar structures to (E)-but-2-enedioic acid exhibited significant antibacterial effects, particularly against Bacillus subtilis and Staphylococcus aureus .
Case Study 2: Enzyme Inhibition
In a study focusing on AChE inhibition, several derivatives were analyzed for their effectiveness. The findings demonstrated that compounds structurally related to (E)-but-2-enedioic acid showed promising results in inhibiting AChE activity, indicating potential therapeutic applications in Alzheimer's disease management .
Data Tables
| Activity Type | Tested Compound | Activity Level |
|---|---|---|
| Antibacterial | (E)-but-2-enedioic acid;7-methyl... | Moderate to Strong |
| AChE Inhibition | Similar Piperidine Derivatives | Significant |
| Urease Inhibition | Various Synthesized Compounds | Strong |
| Anticancer | Heterocyclic Compounds | Induces Apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
